molecular formula C23H32N8O7 B583047 Cyclo(Ala-Arg-Gly-Asp-Mamb) CAS No. 153381-95-4

Cyclo(Ala-Arg-Gly-Asp-Mamb)

Número de catálogo: B583047
Número CAS: 153381-95-4
Peso molecular: 532.558
Clave InChI: HRASXYOWQQTBAQ-RCBQFDQVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as XJ735, is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) motif. This compound is a selective antagonist of the integrin receptor αvβ3, which plays a critical role in cell adhesion, angiogenesis, and tumor metastasis . Its structure includes a meta-aminomethyl benzoic acid (Mamb) residue, which stabilizes the cyclic conformation and enhances binding specificity to αvβ3 over other integrins like αIIbβ3 . With a molecular weight of 532.55 g/mol (C23H32N8O7), it has shown promise in preclinical studies for pulmonary arterial hypertension (PAH) by inhibiting pathological vascular remodeling .

Métodos De Preparación

The synthesis of Cyclo(Ala-Arg-Gly-Asp-Mamb) involves multiple steps, including the formation of the bicyclic structure and the introduction of the various functional groups. The synthetic routes typically involve the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Cyclo(Ala-Arg-Gly-Asp-Mamb) has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Cyclo(Ala-Arg-Gly-Asp-Mamb) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Cyclic RGD Peptides

Cyclo(Ala-Arg-Gly-Asp-Mamb) belongs to a class of cyclic RGD peptides designed to mimic natural RGD-containing proteins (e.g., fibronectin, vitronectin) that bind integrins . Key analogues include:

Compound Structure Molecular Weight (g/mol) Target Integrin Selectivity/Activity Application
Cyclo(Ala-Arg-Gly-Asp-Mamb) Cyclic pentapeptide with Mamb linker 532.55 αvβ3 High selectivity for αvβ3 over αIIbβ3 PAH, anti-angiogenesis
Cyclo(Arg-Gly-Asp-D-Phe-Lys) Cyclic pentapeptide with lysine 617.7 αvβ3, α5β1 Broad integrin inhibition Cancer research
G-{d-Arg}-GDSP Linear RGD derivative N/A Multiple integrins Inhibits cell adhesion to fibronectin Cell adhesion studies

Key Findings :

  • Cyclo(Ala-Arg-Gly-Asp-Mamb) exhibits >100-fold selectivity for αvβ3 compared to αIIbβ3, making it superior for targeting pathological angiogenesis without interfering with platelet aggregation .
  • In contrast, linear RGD analogues like G-{d-Arg}-GDSP show non-specific binding to multiple integrins, limiting their therapeutic utility .

Non-RGD Cyclic Peptides

Other cyclic peptides with distinct biological activities include diketopiperazines (DKPs) and antimicrobial cyclic dipeptides:

Compound Structure Molecular Weight (g/mol) Activity Application
Cyclo(L-Leu-L-Pro) Cyclic dipeptide 224.3 Cytotoxic (IC50: ~100 µg/mL) Anticancer research
Cyclo(L-Pro-L-Val) Cyclic dipeptide 211.2 Antibacterial (MIC: 256–512 µg/mL) Antimicrobial studies
Cyclo(L-Leu-L-Leu) Cyclic dipeptide 228.3 Intermediate in pulcherriminic acid biosynthesis Metabolic studies

Key Findings :

  • Cyclo(L-Leu-L-Pro) demonstrates cytotoxicity against cancer cell lines (e.g., K562) at 100 µg/mL but lacks integrin-targeting specificity .
  • Cyclo(L-Pro-L-Val) shows moderate antibacterial activity against S. aureus and E. coli, highlighting its divergent mechanism compared to RGD-based peptides .

Pharmacological and Mechanistic Differences

Selectivity and Binding Affinity

  • Cyclo(Ala-Arg-Gly-Asp-Mamb) binds αvβ3 with a Kd < 1 nM , attributed to the Mamb residue optimizing conformational stability .
  • In contrast, non-selective cyclic RGD peptides like Cyclo(Arg-Gly-Asp-D-Phe-Lys) bind multiple integrins (αvβ3, α5β1), increasing off-target risks .

Therapeutic Potential

  • Cyclo(Ala-Arg-Gly-Asp-Mamb) inhibits platelet adherence to osteopontin (IC50: ~10 nM) without affecting fibrinogen binding, a critical advantage for PAH therapy .
  • DKPs like Cyclo(L-Leu-L-Pro) exhibit cytotoxicity but require higher concentrations (100 µg/mL) and lack receptor specificity .

Actividad Biológica

Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as XJ735, is a cyclic peptide that has garnered attention for its biological activity, particularly in the context of integrin inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structure and Properties

Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptide composed of five amino acids: alanine (Ala), arginine (Arg), glycine (Gly), aspartic acid (Asp), and a modified residue derived from the venom of the Mambas (Mamb). The cyclic structure enhances its stability and bioactivity compared to linear peptides, making it a valuable candidate in pharmacological research.

The primary mechanism through which Cyclo(Ala-Arg-Gly-Asp-Mamb) exerts its biological effects is through selective antagonism of integrin receptors, particularly those that bind to the RGD (Arg-Gly-Asp) motif. Integrins are critical for cell adhesion, migration, and signaling processes, playing significant roles in various physiological and pathological conditions, including cancer metastasis and pulmonary arterial hypertension (PAH) .

Key Biological Activities

  • Integrin Inhibition : As an RGD peptide antagonist, Cyclo(Ala-Arg-Gly-Asp-Mamb) disrupts integrin-mediated cell interactions. This inhibition can prevent tumor cell adhesion and migration, thereby potentially reducing metastasis .
  • Pulmonary Arterial Hypertension : Research indicates that this compound may have therapeutic potential in treating PAH by modulating vascular smooth muscle cell behavior and improving endothelial function .

Case Studies

  • In Vitro Studies : In vitro experiments have demonstrated that Cyclo(Ala-Arg-Gly-Asp-Mamb) effectively inhibits integrin-mediated cell adhesion in various cancer cell lines. For instance, studies showed a significant reduction in adhesion to extracellular matrix components when treated with this cyclic peptide .
  • Animal Models : In animal models of PAH, administration of Cyclo(Ala-Arg-Gly-Asp-Mamb) resulted in improved hemodynamic parameters and reduced right ventricular hypertrophy, suggesting a protective effect on cardiovascular function .

Comparative Analysis with Other Peptides

To better understand the efficacy of Cyclo(Ala-Arg-Gly-Asp-Mamb), it is useful to compare it with other known RGD peptides:

Peptide Type Integrin Target Biological Activity
Cyclo(Ala-Arg-Gly-Asp-Mamb)Cyclicαvβ3, α5β1Integrin antagonist; potential for PAH
Arg-Gly-Asp (RGD)LinearMultiplePromotes cell adhesion; less stable
Cyclo(RGDyK)Cyclicαvβ3Antagonist; used in imaging and therapy

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Cyclo(Ala-Arg-Gly-Asp-Mamb) as an RGD peptide antagonist in pulmonary arterial hypertension (PAH) research?

Cyclo(Ala-Arg-Gly-Asp-Mamb) inhibits integrin-mediated cell adhesion by competitively binding to integrin receptors via its RGD motif. Integrins such as αvβ3 and α5β1 recognize the RGD sequence in extracellular matrix proteins like fibronectin and vitronectin, which are critical for cell migration and signaling in vascular remodeling. To validate its antagonism, use competitive binding assays (e.g., ELISA with immobilized fibronectin) and measure inhibition of endothelial cell adhesion .

Q. What in vitro and in vivo models are appropriate for studying Cyclo(Ala-Arg-Gly-Asp-Mamb) in PAH?

  • In vitro: Use human pulmonary artery endothelial cells (HPAECs) to assess inhibition of integrin-dependent adhesion, migration, or proliferation. Include controls with scrambled peptides to confirm specificity.
  • In vivo: Rodent models of hypoxia-induced PAH or monocrotaline-induced vascular remodeling are standard. Measure right ventricular systolic pressure (RVSP) and histopathological changes in pulmonary arterioles post-treatment .

Q. What key parameters should be measured to evaluate the efficacy of Cyclo(Ala-Arg-Gly-Asp-Mamb) in PAH studies?

Quantify:

  • Integrin binding affinity (via surface plasmon resonance or fluorescence polarization).
  • Reductions in pro-inflammatory cytokines (IL-6, TNF-α) using ELISA.
  • Inhibition of vascular smooth muscle cell (VSMC) proliferation via BrdU assays.
  • Hemodynamic metrics (e.g., RVSP) in animal models .

Q. Which analytical methods are recommended for quantifying Cyclo(Ala-Arg-Gly-Asp-Mamb) in biological samples?

Use liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns for high sensitivity. Calibrate with synthetic standards and account for matrix effects by spiking internal standards (e.g., isotopically labeled analogs). For tissue distribution studies, homogenize samples in PBS with protease inhibitors and validate recovery rates .

Advanced Research Questions

Q. How can researchers optimize Cyclo(Ala-Arg-Gly-Asp-Mamb) for selective integrin targeting to minimize off-target effects?

  • Perform structure-activity relationship (SAR) studies by modifying non-RGD residues (e.g., Mamb moiety) to alter steric hindrance or charge distribution.
  • Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes to integrin subtypes. Validate with mutagenesis of integrin ligand-binding domains .

Q. What strategies address contradictory data in Cyclo(Ala-Arg-Gly-Asp-Mamb) studies, such as variable efficacy across cell lines?

  • Standardize assay conditions (e.g., serum-free media to avoid interference from plasma proteins).
  • Confirm integrin subtype expression in cell lines via flow cytometry or Western blot.
  • Use siRNA knockdown of specific integrins to isolate target pathways .

Q. How can pharmacokinetic challenges (e.g., short half-life) be mitigated in preclinical trials?

  • Develop liposomal or PEGylated formulations to enhance stability.
  • Monitor plasma concentration-time profiles using LC-MS and calculate pharmacokinetic parameters (e.g., t₁/₂, AUC). Compare subcutaneous vs. intravenous administration for sustained release .

Q. What experimental approaches resolve conflicting findings on Cyclo(Ala-Arg-Gly-Asp-Mamb)'s role in endothelial vs. smooth muscle cell signaling?

  • Use co-culture systems of HPAECs and VSMCs to model crosstalk.
  • Apply single-cell RNA sequencing to identify pathway-specific transcriptional changes.
  • Inhibit secondary mediators (e.g., TGF-β) to dissect primary integrin effects .

Q. Methodological Notes

  • Data Validation : Cross-verify in vitro findings with at least two orthogonal assays (e.g., adhesion assay + Western blot for phosphorylated FAK).
  • Dose-Response Curves : Include a wide concentration range (1 nM–100 μM) to capture biphasic effects, common in peptide antagonists.
  • Ethical Compliance : Follow ARRIVE guidelines for animal studies and obtain IRB approval for human cell line use .

Propiedades

IUPAC Name

2-[(5S,11S,14S)-11-[3-(diaminomethylideneamino)propyl]-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N8O7/c1-12-19(35)31-15(6-3-7-26-23(24)25)21(37)28-11-17(32)30-16(9-18(33)34)22(38)27-10-13-4-2-5-14(8-13)20(36)29-12/h2,4-5,8,12,15-16H,3,6-7,9-11H2,1H3,(H,27,38)(H,28,37)(H,29,36)(H,30,32)(H,31,35)(H,33,34)(H4,24,25,26)/t12-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRASXYOWQQTBAQ-RCBQFDQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746733
Record name [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153381-95-4
Record name [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.